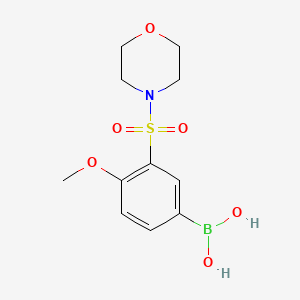

(4-メトキシ-3-(モルホリノスルホニル)フェニル)ボロン酸

概要

説明

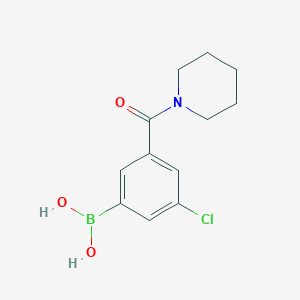

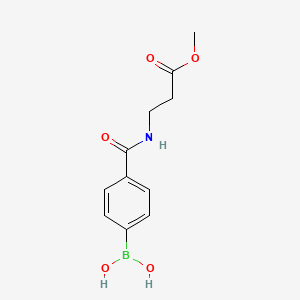

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1100095-14-4. It has a molecular weight of 301.13 and its IUPAC name is 4-methoxy-3-(4-morpholinylsulfonyl)phenylboronic acid . It is a solid substance stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

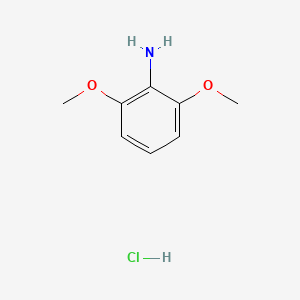

The InChI code for this compound is 1S/C11H16BNO6S/c1-18-10-3-2-9 (12 (14)15)8-11 (10)20 (16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

“(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid” is a solid substance stored in an inert atmosphere at 2-8°C . It has a molecular weight of 301.13 .科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、鈴木・宮浦クロスカップリング反応における試薬として使用できます。 . これらの反応は、炭素-炭素結合を合成するために使用される、パラジウム触媒によるクロスカップリング反応の一種です。

直接アリール化

この化合物は、Pd触媒による直接アリール化で使用できます。 . このプロセスには、遷移金属触媒を使用して、アレーンおよびヘテロアレーンにおけるC-H結合の直接官能化が含まれます。

パラジウム触媒アリール化を用いた合成

この化合物は、パラジウム触媒アリール化を用いた非常に効果的な合成に使用できます。 . この方法は、炭素-炭素結合を形成するために使用され、多くの医薬品やファインケミカルの合成における重要なステップです。

水中での鈴木・宮浦クロスカップリング

この化合物は、水中で実施される鈴木・宮浦クロスカップリング反応で使用できます。 . これは、これらの反応を実施するためのより環境に優しい方法であり、有機溶媒の必要性を減らすことができます。

パラジウム触媒による立体選択的ヘック型反応

この化合物は、パラジウム触媒による立体選択的ヘック型反応で使用できます。 . これらの反応は、高い立体選択性で炭素-炭素二重結合を形成するために使用されます。

6. 生物学的および薬理学的に活性な分子の調製 この化合物は、生物学的および薬理学的に活性な分子の調製のための反応物として使用できます。 . これは、新しい薬物を合成するために使用できるため、医薬品化学の分野で貴重なものです。

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes . For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes .

Cellular Effects

The effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses .

Molecular Mechanism

At the molecular level, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is relatively stable under inert atmosphere conditions at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models .

Metabolic Pathways

(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes .

Transport and Distribution

The transport and distribution of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications .

Subcellular Localization

The subcellular localization of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine followed by reduction of the nitro group to an amine. The resulting amine is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "4-methoxy-3-nitrobenzenesulfonyl chloride", "morpholine", "boronic acid" ], "Reaction": [ "Step 1: 4-methoxy-3-nitrobenzenesulfonyl chloride is reacted with morpholine in the presence of a base such as triethylamine to yield 4-methoxy-3-(morpholinosulfonyl)nitrobenzene.", "Step 2: The nitro group in 4-methoxy-3-(morpholinosulfonyl)nitrobenzene is reduced to an amine using a reducing agent such as iron powder in the presence of acetic acid.", "Step 3: The resulting amine is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid." ] } | |

CAS番号 |

871333-02-7 |

分子式 |

C11H16BNO6S |

分子量 |

301.13 g/mol |

IUPAC名 |

(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |

InChI |

InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |

InChIキー |

SSOACLYCMHIOGQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |

正規SMILES |

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)